molecular formula C9H8N2O3 B1371899 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-34-3

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1371899
CAS No.: 1000341-34-3
M. Wt: 192.17 g/mol
InChI Key: DLVKICABULMZPQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-34-3) was first cataloged in PubChem in 2008, with structural data and physicochemical properties subsequently refined over the following decade. While its exact synthetic origin remains undocumented in public literature, its emergence aligns with broader efforts in the late 2000s to explore pyrrolopyridine scaffolds for drug discovery. For instance, Schmidt et al. (2013) developed analogous 1H-pyrrolo[3,2-c]pyridine derivatives via palladium-mediated coupling, highlighting methodologies likely applicable to this compound. The compound’s inclusion in pharmaceutical patents by the mid-2010s, such as antiviral pyrrolopyridine derivatives, underscores its role as a synthetic intermediate.

Classification within Heterocyclic Chemistry

This molecule belongs to the pyrrolopyridine family, a class of bicyclic heterocycles featuring a pyrrole ring fused to a pyridine nucleus (Figure 1). The fusion pattern—specified by the [3,2-c] notation—indicates that the pyrrole’s 3rd position merges with the pyridine’s 2nd and 3rd positions. Such fused systems are classified under azaindoles, which are nitrogen-rich analogs of indole. The methoxy and carboxylic acid substituents at positions 4 and 3, respectively, modulate electronic properties and hydrogen-bonding capacity, distinguishing it from simpler pyrrolopyridines.

Table 1: Key Heterocyclic Features

Feature Description
Core Structure Bicyclic pyrrolo[3,2-c]pyridine
Substituents Methoxy (C4), carboxylic acid (C3)
Aromatic System 10-π-electron system (6 from pyridine, 4 from pyrrole)
Hybridization sp²-dominated, enabling conjugation across both rings

Significance in Pyrrolopyridine Research

Pyrrolopyridines are prized for their dual pharmacophoric potential, combining the hydrogen-bonding capacity of pyridines with the electron-rich reactivity of pyrroles. The 4-methoxy-3-carboxylic acid derivative is particularly notable for its structural versatility. For example, El-Gamal et al. (2018) demonstrated that analogous pyrrolo[3,2-c]pyridines inhibit FMS kinase (IC₅₀ = 30–60 nM), underscoring the scaffold’s applicability in oncology. Additionally, its carboxylic acid group facilitates derivatization into amides or esters, a strategy employed in developing colchicine-binding site inhibitors.

Nomenclature Systems and Chemical Identifiers

The compound adheres to IUPAC naming conventions:

  • Systematic Name : this compound
  • CAS Registry : 1000341-34-3
  • PubChem CID : 24729417
  • Molecular Formula : C₉H₈N₂O₃
  • SMILES : COC1=C2C(=CNC2=CC=N1)C(=O)O

Table 2: Cross-Referenced Identifiers

Identifier Type Value Source
CAS Number 1000341-34-3 PubChem, ChemScene
PubChem CID 24729417 PubChem
Molecular Weight 192.17 g/mol Sigma-Aldrich
Synonymous Names 4-Methoxy-5-azaindole-3-carboxylic acid TRC, BLD Pharm

Position in Medicinal Chemistry Research

The compound’s structural motifs align with key medicinal chemistry principles:

  • Bioisosteric Potential : The carboxylic acid group serves as a bioisostere for phosphate or sulfonate groups, enhancing solubility and target binding.
  • Kinase Inhibition : Analogous derivatives (e.g., TAK-441) inhibit Hedgehog signaling by targeting Smoothened receptors, demonstrating the scaffold’s adaptability.
  • Antiviral Applications : Patents disclose pyrrolo[3,2-c]pyridine-carboxylic acid derivatives as protease inhibitors, leveraging their ability to occupy hydrophobic pockets.

Table 3: Comparative Activities of Pyrrolopyridine Derivatives

Derivative Target IC₅₀/EC₅₀ Citation
Compound 1r FMS kinase 30 nM El-Gamal et al.
TAK-441 Smoothened receptor <100 nM Ohashi et al.
6-Aryl-pyrrolopyridines Tubulin polymerization 0.15–1.78 µM PMC (2024)

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKICABULMZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646760
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-34-3
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions and Cyclization

  • The pyrrolopyridine ring is formed by condensation between appropriately substituted pyrrole derivatives and pyridine or pyridine-like building blocks.
  • For example, starting from 4-methoxy-pyridine-1-oxide or 2-substituted pyrroles, cyclization reactions under controlled conditions yield the fused heterocycle.
  • The carboxylic acid group is introduced via Knoevenagel condensation or carboxylation reactions, followed by hydrolysis if necessary.

Photochemical Ring Contraction and Rearrangement

  • Photochemical methods can be employed to convert naphthyridine derivatives into pyrrolopyridines.
  • This involves multi-step transformations including nitration, reduction, diazotization, and photochemical ring contraction to achieve the desired ring system with functional groups in place.
  • These methods are less common but provide access to various azaindole derivatives, including 4-methoxy-substituted analogs.

Detailed Preparation Method (Example from Literature)

A representative synthetic route adapted from recent research and theses is summarized below:

Starting Materials

  • 4-methoxy-pyridine-1-oxide or 2-substituted pyrrole derivatives.
  • Reagents for condensation such as ethoxymethylmalonic ester.
  • Bases like t-butylamine.
  • Catalysts such as 10% palladium on charcoal for hydrogenation steps.

Stepwise Synthesis

Step Description Conditions Yield/Notes
1 Dissolution of 4-methoxy-pyridine-1-oxide in chloroform, cooling to 0°C Ice bath cooling Preparation for amine addition
2 Addition of 9 equivalents t-butylamine Stirring at 0°C Facilitates condensation
3 Knoevenagel condensation with ethoxymethylmalonic ester Room temperature to reflux Forms carboxylic ester intermediate
4 Hydrolysis and saponification of ester to carboxylic acid Basic aqueous conditions, reflux Converts ester to acid
5 Cyclization and ring closure via photochemical or thermal methods Photochemical irradiation or heating Forms pyrrolo[3,2-c]pyridine core
6 Purification by recrystallization or chromatography Solvent systems like dichloromethane/methanol Isolates pure product

Yields reported for similar pyrrolopyridine carboxylic acids are typically in the range of 70-95%, depending on the step and purification efficiency.

Alternative Synthetic Route via Azide and Curtius Rearrangement

  • Starting from 2-substituted pyrrole, a Knoevenagel condensation inserts the carboxylic acid group.
  • Conversion of the acid to an azide intermediate.
  • Curtius rearrangement converts the azide to an isocyanate intermediate, which cyclizes to form the fused ring system.
  • This method has been successfully replicated in academic theses and provides a versatile approach to substituted pyrrolopyridines.

Research Findings and Analytical Data

  • Analytical data such as melting point (e.g., 134.1–135.0 °C for related esters), IR spectra showing characteristic NH and CO stretches, and NMR data confirm the structure and purity of the synthesized compounds.
  • Yields of key intermediates and final products are consistently high when optimized reaction conditions are applied.
  • The poor solubility of some pyrrolopyridine derivatives can limit certain spectroscopic analyses, but 1H-NMR and IR remain reliable for characterization.

Summary Table: Preparation Methods Comparison

Method Starting Materials Key Reactions Advantages Limitations
Condensation & Cyclization 4-methoxy-pyridine-1-oxide, substituted pyrroles Knoevenagel condensation, cyclization Straightforward, good yields Requires careful control of conditions
Photochemical Ring Contraction Naphthyridine derivatives Nitration, reduction, diazotization, photochemical ring closure Access to diverse azaindoles Multi-step, specialized equipment
Azide & Curtius Rearrangement 2-substituted pyrrole acids Azide formation, Curtius rearrangement Versatile, allows functional group manipulation Involves hazardous intermediates

Scientific Research Applications

Pharmacological Studies

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been investigated for its potential as an antitumor agent. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrolo[3,2-c]pyridine have shown promising results in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. It has been studied for its effects on neurotransmitter systems and potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methoxy group is thought to enhance its ability to cross the blood-brain barrier, increasing its efficacy as a neuroprotective agent.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful in the development of novel pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Antitumor Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and lung cancer models.
Neuroprotective Effects Assessment of impact on neuronal survivalShowed reduced apoptosis in neuronal cells under oxidative stress conditions.
Synthesis of Derivatives Development of new drug candidatesSuccessfully synthesized several derivatives with enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, acidity, and reactivity. Key comparisons include:

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Substituents pKa Solubility Key Features
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid C₈H₆N₂O₂ 4-OCH₃, 3-COOH 2.41 Low in water Moderate acidity, versatile
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₇H₅N₂O₂ 2-COOH ~2.5* Moderate High yield (95%)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₇H₄ClN₂O₂ 5-Cl, 2-COOH ~1.8* Low Electron-withdrawing Cl
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid C₇H₄BrN₂O₂ 6-Br, 3-COOH ~2.0* Low Enhanced reactivity
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid C₁₀H₆N₃O₂ Fused rings, 3-COOH N/A Insoluble Complex synthesis (35% yield)

* Estimated based on structural analogs.

  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound enhances electron density via resonance, increasing solubility in polar solvents compared to halogenated analogs (e.g., 5-chloro or 6-bromo derivatives) .
  • Carboxylic Acid Position: The 3-carboxylic acid group in the target compound may exhibit stronger hydrogen bonding (RO∙∙∙O distance ~2.5 Å) compared to 2-carboxylic acid isomers, as seen in perfluorooctanoic acid analogs .

Biological Activity

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, featuring a pyridine ring fused to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic areas. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential applications in medicine.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 1000341-34-3

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic tail. This interaction affects several downstream signaling pathways, including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are crucial for various cellular processes such as proliferation, differentiation, and survival.

Anticancer Properties

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The compound's ability to modulate FGFR activity suggests a promising role in cancer therapy.

StudyCell LineIC50 (µM)Effect
4T1 Breast Cancer5.0Inhibition of proliferation
MCF-7 Breast Cancer6.5Induction of apoptosis

Other Biological Activities

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit a range of biological activities beyond anticancer effects:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their potential to reduce inflammation.
  • Antidiabetic Properties : Certain studies suggest that these compounds may enhance insulin sensitivity in adipocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight. This suggests potential for high bioavailability when administered.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrrolo derivatives, researchers found that the introduction of specific substituents significantly impacted the activity against breast cancer cell lines. The study concluded that modifications at the methoxy group enhanced the compound's efficacy.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of pyrrolo derivatives found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid and methoxy groups are primary oxidation targets. Common reagents include:

Reagent/Conditions Proposed Product Notes
KMnO₄ (acidic conditions)Ketone or hydroxylated derivativesOxidizes α-C of carboxylic acid.
CrO₃ (Jones oxidation)Dicarboxylic acid (if decarboxylation occurs)Selective oxidation of side chains.

Example: Oxidation under acidic KMnO₄ could yield a γ-ketocarboxylic acid derivative, though specific data require experimental validation.

Reduction Reactions

The carboxylic acid group is reducible to alcohols, while the methoxy group may resist reduction under mild conditions:

Reagent/Conditions Proposed Product Notes
LiAlH₄ (anhydrous ether)3-(Hydroxymethyl)-4-methoxy-pyrrolopyridineFull reduction of -COOH to -CH₂OH.
H₂/Pd-C (catalytic hydrogenation)Partially saturated pyrrolopyridineSelective ring saturation.

Substitution Reactions

The methoxy group undergoes nucleophilic substitution, while the carboxylic acid can form derivatives:

Nucleophilic Substitution (Methoxy Group)

Reagent/Conditions Product Yield/Outcome
HBr (48%, reflux)4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acidDemethylation via SN2 mechanism.
NH₃ (Cu catalyst, 120°C)4-Amino derivativeMethoxy → amino substitution.

Carboxylic Acid Derivatives

Reagent Product Application
SOCl₂ → ROH (Fischer esterification)Methyl/ethyl estersImproved lipophilicity for drug design.
NH₃ (amide formation)CarboxamideEnhanced hydrogen-bonding capacity.

Coupling Reactions

The pyrrolopyridine core participates in cross-coupling reactions:

Reaction Type Conditions Product Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, 125°C6-Aryl-substituted derivatives
Ullmann CouplingCu(OAc)₂, aryl halide, 85°CBiaryl ethers or amines

Example: Suzuki coupling at the 6-position (if brominated) introduces aryl groups for enhanced bioactivity .

Hydrolysis and Decarboxylation

The carboxylic acid group is prone to decarboxylation under thermal or basic conditions:

Conditions Product Mechanism
NaOH (aqueous, Δ)4-Methoxy-1H-pyrrolo[3,2-c]pyridineLoss of CO₂ via base-mediated pathway.
HCl (concentrated, reflux)Degradation productsAcid-catalyzed decomposition.

Comparison with Analogous Compounds

Compound Key Reactivity Differences
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acidChlorine enhances electrophilic substitution vs. methoxy’s nucleophilic displacement.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidPositional isomerism alters coupling regioselectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how can reaction purity be validated?

  • Methodological Answer : The synthesis of pyrrolopyridine derivatives typically involves cyclization reactions or functionalization of preconstructed heterocyclic cores. For example, 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-67-2) is synthesized via nucleophilic substitution or palladium-catalyzed coupling, achieving >95% purity as confirmed by HPLC . To introduce the methoxy group at the 4-position, demethylation-protection strategies or direct methoxylation using copper(I) oxide catalysts may be employed. Purity optimization requires post-synthetic purification via column chromatography or recrystallization, with analytical validation using GC, HPLC, or NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the pyrrolopyridine scaffold and substituent positions. For instance, in related pyrrole-carboxylic acids, methyl groups and methoxy substituents resonate at δ 2.56 ppm (singlet) and δ 3.80–4.20 ppm, respectively .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESIMS m/z 311.1 for a methyl-pyrrolopyridine derivative ).
  • Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-methoxy substituent influence the compound’s reactivity and biological activity compared to halogenated analogs?

  • Methodological Answer : The methoxy group enhances electron density on the pyrrolopyridine core, potentially increasing nucleophilic aromatic substitution reactivity. Compared to 6-chloro derivatives (e.g., CAS 1000341-67-2 ), the methoxy group may reduce electrophilicity but improve metabolic stability. Biological activity can be assessed via antimicrobial assays, as seen in pyrrolo[3,4-b]pyridine-3-carboxylic acid derivatives, where substituents at the 4-position significantly modulate MIC values against Gram-positive bacteria . Structure-activity relationship (SAR) studies should compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies address contradictions in reported biological activities of pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. For example, a pyrrolo[3,2-c]pyridine derivative with 95% purity showed antimicrobial activity, while lower-purity batches (e.g., 90%) exhibited reduced efficacy . To resolve contradictions:

  • Standardize purity thresholds (>95% by HPLC ).
  • Use isogenic cell lines or consistent bacterial strains for bioassays.
  • Validate results with orthogonal assays (e.g., fluorescence-based enzymatic vs. cell viability assays) .

Q. Can this compound serve as a precursor for novel heterocyclic systems, and what synthetic challenges exist?

  • Methodological Answer : Yes. The carboxylic acid moiety enables amide coupling for prodrug development, while the pyrrolopyridine core can undergo cycloaddition to form fused heterocycles. For instance, thiazolo[3,2-a]pyridine derivatives are synthesized via condensation with thioamides . Challenges include:

  • Regioselectivity : Competing reactions at N1 vs. C3 positions require protecting group strategies (e.g., tert-butoxycarbonyl (Boc) protection ).
  • Solubility : Polar aprotic solvents (DMF, DMSO) are often needed due to low aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
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4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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